Tyramine

Descripción general

Descripción

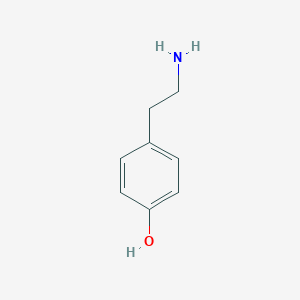

Tyramine (4-hydroxyphenethylamine) is a biogenic amine derived from the amino acid tyrosine via enzymatic decarboxylation . It has a molecular formula of C₈H₁₁NO, a molecular weight of 137.18 g/mol, and is classified as a phenethylamine . Structurally, it consists of a benzene ring with a hydroxyl group at the para position and an ethylamine side chain . This compound is naturally present in fermented foods (e.g., aged cheeses, cured meats) and plants, where it acts as a defense compound . In mammals, it functions as a trace amine, interacting with trace amine-associated receptors (TAARs) to modulate neurotransmitter release . Notably, this compound cannot cross the blood-brain barrier, limiting its effects to peripheral systems .

Métodos De Preparación

Catalytic Decarboxylation of Tyrosine

Mechanism and Reaction Optimization

Catalytic decarboxylation of tyrosine represents the most direct route to tyramine. Traditional thermal decarboxylation required temperatures exceeding 255°C, leading to product degradation and low yields . A breakthrough method, patented in 2009, employs saturated ketones (e.g., diisoamyl ketone) as catalysts, reducing the reaction temperature to 140–170°C . This approach leverages the ketone’s ability to stabilize the transition state, facilitating tyrosine’s decarboxylation to this compound (Figure 1):

1\text{COR}2, \Delta} \text{this compound} + \text{CO}_2 \quad

Table 1: Optimized Conditions for Catalytic Decarboxylation

Key improvements include nitrogen protection to prevent oxidation and continuous water removal to shift equilibrium toward this compound . Post-reaction hydrolysis and solvent washing yield >99% pure this compound, as confirmed by NMR and IR spectroscopy .

Multi-Step Organic Synthesis via Heck Coupling and Alkylation

Flow-Based Acylation and Heck Reactions

An alternative route, developed by Pericàs et al., employs a microwave-assisted continuous-flow organic synthesis (MACOS) platform . This method constructs this compound derivatives through a sequence of acylation, Heck coupling, and alkylation (Scheme 1):

-

Acylation : this compound reacts with acryloyl chloride to form unsaturated amides.

-

Heck Coupling : Microwave irradiation (140°C, 20 μL/min) promotes palladium-catalyzed coupling with aryl iodides .

-

Alkylation : Phenolic hydroxyl groups are functionalized using alkyl halides.

Table 2: Heck Reaction Optimization Under Flow Conditions

| Entry | Temp. (°C) | Flow Rate (μL/min) | Conversion (%) |

|---|---|---|---|

| 1 | 90 | Batch (18 h) | 100 |

| 5 | 140 | 20 | 92 |

Notably, tetrabutylammonium bromide and Hunig’s base were critical for suppressing Michael addition side reactions, improving yields to 46–48% .

Challenges in Multi-Bromide Substrates

A limitation emerged during the synthesis of dibromide analogs (e.g., aplysamine 6), where one bromide underwent unintended reduction . Mechanistic studies traced this to the phenol group acting as a hydride donor. Protecting the phenol as a methyl ether eliminated this issue, underscoring the importance of functional group compatibility in multi-step syntheses .

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Catalytic Decarboxylation :

-

Flow Synthesis :

Environmental and Industrial Considerations

The catalytic decarboxylation method reduces energy consumption by 40% compared to traditional thermal routes . Meanwhile, MACOS enables scale-out synthesis , where increasing reactor capacity avoids reoptimization—a critical feature for pharmaceutical manufacturing .

Análisis De Reacciones Químicas

Metabolism of Tyramine

This compound is metabolized by the enzyme monoamine oxidase (MAO) . During normal metabolism in humans and mammals, this compound is deaminated in the liver into an inactive metabolite .When hepatic monoamine oxidase is inhibited, the clearance of this compound is blocked, which can lead to increased circulating this compound levels .

N-Methylation

This compound can undergo N-methylation to form various methylated alkaloid derivatives :

- N-methylthis compound

- N,N-dimethylthis compound (hordenine)

- N,N,N-trimethylthis compound (candicine)

Hydrogenation

This compound hydrogen sulfate can be produced via the heterogeneously catalyzed selective hydrogenation of 4-hydroxybenzyl cyanide using a Pd/C catalyst in a three-phase reactor .

Catalysis

This compound derivatives can catalyze the self-aldol dimerization of butanal in the presence of Escherichia coli [14, 16].

Reactions with Imines

This compound can react with imine intermediates, such as 4-hydroxybenzyl imine, leading to the formation of secondary and tertiary amines. This coupling reaction involves the elimination of ammonia [2, 3].

This compound in Crystal Engineering

This compound can act as a coformer in crystal engineering, forming salts with organic acids .

Genotoxicity

This compound may be genotoxic to intestinal cells at concentrations found in biogenic amine-rich foods . It can affect the expression of genes involved in DNA damage and repair . this compound can induce the expression of growth-arrest and DNA damage (GADD) family genes and affect the transcription of DNA-repair genes .

Biosensors

This compound's interactions with fullerenes can be exploited in biosensors. The adsorption of this compound on pristine, Boron (B), and Silicon (Si) doped fullerenes has been explored for developing this compound biosensors .

Catalytic Decarboxylation

This compound can be prepared by performing a catalytic decarboxylation reaction on tyrosine with a decarboxylation catalyst in an organic solvent .

Miscellaneous Reactions

This compound can be used to synthesize this compound-derived natural products and analogs through a combination of alkylation, deprotection, and Heck coupling .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Tyramine serves as a precursor for several bioactive compounds with therapeutic potential:

- Dopamine Derivatives : Due to its structural similarity to dopamine, this compound can influence dopaminergic pathways. It acts as a neuromodulator that may regulate neuronal activity in the basal ganglia, potentially impacting conditions like Parkinson's disease .

- Antimicrobial Agents : N-acetylthis compound, derived from this compound, has shown activity against multidrug-resistant pathogens and may serve as a new antiplatelet drug due to its inhibitory effects on factor Xa .

- Neuroprotective Compounds : this compound is linked to the synthesis of neuroprotective agents such as salidroside, which has implications for neurodegenerative disease treatment .

Biotechnological Applications

This compound's role in biotechnology is gaining traction:

- Biosynthesis : Recent studies have demonstrated the sustainable production of this compound via metabolic engineering of Corynebacterium glutamicum, enabling its use as a building block for high-performance materials like thermoplastics and hydrogels . This approach emphasizes eco-friendly production methods.

- Hydrogel Formation : this compound enhances the wettability and stability of alginate-based hydrogels, making them suitable for tissue engineering applications .

Food Science

In food science, this compound is both a concern and an area of interest:

- Fermentation Indicator : this compound levels can indicate the fermentation quality of food products. Elevated levels are often associated with spoilage or certain foodborne illnesses (e.g., scombroid poisoning) due to histamine production .

- Flavor Enhancer : As a flavor compound, this compound contributes to the taste profiles of aged foods and beverages.

Biosensing Technologies

Recent research highlights this compound's potential in biosensing applications:

- Biosensors Development : In silico studies have explored the adsorption of this compound on boron and silicon-doped fullerenes for developing cost-effective biosensors. These sensors aim to detect this compound levels in biological samples and food products, enhancing food safety and quality control .

Case Study 1: Metabolic Engineering for Sustainable Production

A study focused on engineering Corynebacterium glutamicum for the de novo production of this compound from simple nitrogen sources. The engineered strain achieved a high titer of 1.9 g/L of this compound through metabolic pathways involving l-tyrosine decarboxylation. This advancement illustrates the potential for sustainable production methods in industrial biotechnology .

Case Study 2: Neuropharmacological Effects

Research investigating the effects of this compound on rat subthalamic neurons revealed that it induces inward currents in over 60% of tested neurons. This finding supports the hypothesis that this compound acts as an endogenous ligand for trace amine receptors, influencing dopaminergic signaling pathways relevant to neuropharmacology .

Mecanismo De Acción

Tyramine exerts its effects by inducing the release of catecholamines such as norepinephrine. It binds to trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor, in the synaptic cleft, reducing the activity of serotonergic and dopaminergic receptors . This mechanism is crucial for its role in modulating blood pressure and neurotransmitter release.

Comparación Con Compuestos Similares

Tyramine shares structural and functional similarities with other biogenic amines, including catecholamines (e.g., dopamine, norepinephrine) and indoleamines (e.g., serotonin). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Research Findings

Enzyme Interactions: this compound, dopamine, and octopamine act as effectors in Aerobacter aerogenes, derepressing arylsulfatase synthesis. All three compounds show similar efficacy at ~10⁻⁴ M concentrations . this compound β-hydroxylase in lobsters converts this compound to octopamine (Km = 0.15 mM for this compound), while also hydroxylating dopamine to norepinephrine .

Medical Relevance: MAOI Diet: this compound in aged foods can induce hypertensive crises in patients on monoamine oxidase inhibitors (MAOIs) due to excessive norepinephrine release . Parkinson’s Disease (PD): Elevated serum this compound levels correlate with early-stage PD (AUC = 0.90), suggesting its role as a biomarker .

Evolutionary Divergence: Invertebrates (e.g., insects) rely on this compound and octopamine for neurotransmission, whereas vertebrates use norepinephrine and epinephrine .

Table 2: Research Findings on this compound and Analogues

Metabolic and Functional Distinctions

- Biosynthetic Pathways: this compound is a precursor for octopamine in invertebrates and hordenine in plants .

Receptor Specificity :

Clinical Implications :

Actividad Biológica

Tyramine is a biogenic amine derived from the amino acid tyrosine, commonly found in various foods, particularly aged cheeses, cured meats, and fermented products. Its biological activity is significant due to its involvement in neurotransmission and potential health implications, including effects on blood pressure and gene expression related to DNA damage. This article provides an overview of this compound's biological activity, including research findings, case studies, and data tables summarizing its effects.

This compound primarily acts as a sympathomimetic agent, influencing the release of norepinephrine from sympathetic nerve endings. This action can lead to increased heart rate and blood pressure, particularly in individuals with monoamine oxidase inhibitors (MAOIs) in their system, which can prevent the metabolism of this compound.

Table 1: Biological Effects of this compound

2. Gene Expression and Genotoxicity

Recent studies have indicated that this compound may have genotoxic effects on intestinal cells. Research shows that exposure to this compound alters the expression of several genes involved in DNA damage signaling pathways. Notably, genes such as GADD45A and GADD45G exhibited significant upregulation at concentrations above 3.65 mM, indicating a potential risk for DNA damage.

Case Study: this compound-Induced Gene Expression Changes

A study conducted on HT29 intestinal cells demonstrated that this compound exposure led to:

- Upregulation of GADD family genes : GADD45A and GADD45G showed more than fourfold increases at specific concentrations.

- Downregulation of DNA repair genes : High concentrations (2000 mg/kg) repressed genes involved in mismatch repair (MMR) and nucleotide excision repair (NER), suggesting a risk for genomic instability .

3. Behavioral Effects in Invertebrates

This compound also plays a crucial role in the nervous systems of invertebrates. It functions as a neuromodulator affecting behaviors such as aggression, mating, and foraging in social insects like honeybees.

Table 2: Behavioral Effects of this compound in Insects

| Behavior | Effect | Reference |

|---|---|---|

| Flight inhibition | Decreases flight motivation | |

| Aggression modulation | Influences aggressive behaviors | |

| Foraging behavior | Alters foraging activity |

4. Health Implications

The consumption of this compound-rich foods can pose risks for individuals taking MAOIs, leading to hypertensive crises due to excessive norepinephrine release. Moreover, this compound's potential genotoxic effects raise concerns regarding its long-term consumption.

Research Findings on Health Risks

- Hypertensive Crisis : Patients on MAOIs consuming high-tyramine foods may experience severe hypertension due to unregulated norepinephrine levels .

- Genotoxicity : Evidence suggests that dietary intake of this compound could contribute to cellular damage and increased cancer risk through its effects on gene expression related to DNA repair .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying tyramine in complex biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. For simultaneous detection of this compound with other biogenic amines (e.g., histamine), enzymatic assays using peroxidase-coupled reactions can achieve limits of detection (LOD) as low as 1.5×10⁻⁸ mol . Validate methods using spiked recovery experiments to account for matrix interference.

- Key Considerations : Ensure calibration curves span physiological and pathological concentration ranges (e.g., 1×10⁻⁴ M to 2.5×10⁻⁵ M) .

Q. How does this compound interact with monoamine transporters (SERT, DAT, NET) in vitro?

- Experimental Design : Use synaptosomal preparations to measure tritium-labeled neurotransmitter efflux. This compound’s efficacy (% Emax) is typically normalized to maximal release induced by 100 µM this compound for SERT and 10 µM for DAT/NET .

- Data Interpretation : Compare EC₅₀ values across transporters; e.g., this compound may show higher potency at NET than DAT due to structural affinity differences .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in migraines be resolved through experimental design?

- Contradiction Analysis : Conflicting reports on this compound-induced migraines may arise from variability in dietary intake quantification or genetic polymorphisms in monoamine oxidase (MAO) activity.

- Methodological Solution : Conduct controlled dietary interventions with standardized this compound doses (e.g., 50–500 mg/day) and stratify participants by MAO-A/B genotype. Use double-blind placebo-controlled trials to isolate this compound-specific effects .

Q. What experimental models best capture this compound’s dual role as a neuromodulator and hypertensive agent?

- Model Selection :

- In vitro: Differentiated SH-SY5Y cells for studying this compound’s TAAR1-mediated modulation of dopamine release.

- In vivo: Spontaneously hypertensive rats (SHR) to assess this compound’s pressor effects via peripheral adrenergic receptors.

Q. How do this compound-oxidizing enzymes vary across microbial species, and what implications does this have for food safety research?

- Methodology : Screen bacterial isolates (e.g., Enterococcus, Lactobacillus) for tyrosine decarboxylase activity using colorimetric assays (e.g., pH change or CO₂ detection). Pair genomic analysis to identify tdc gene clusters and correlate with this compound production in fermented foods.

- Data Validation : Use knockout strains to confirm enzyme specificity and quantify this compound via LC-MS/MS in food matrices .

Q. Methodological Pitfalls and Solutions

Q. Why do EC₅₀ values for this compound vary across neurotransmitter release assays?

- Source of Variation : Differences in synaptosomal preparation (e.g., brain region specificity, rodent strain) or assay conditions (e.g., buffer composition, incubation time).

- Standardization : Normalize release to a positive control (e.g., 100 µM this compound) and report raw data alongside % Emax. Use non-linear regression (GraphPad Prism) for EC₅₀ calculation with shared confidence intervals .

Q. How can researchers address low reproducibility in this compound-dependent MAO inhibition studies?

- Troubleshooting :

- Validate MAO activity using a reference inhibitor (e.g., clorgyline for MAO-A).

- Control for dietary this compound intake in animal studies via purified diets.

- Use isotopic labeling (e.g., ¹⁴C-tyramine) to trace metabolic flux .

Q. Data Presentation Guidelines

Q. What statistical approaches are optimal for analyzing this compound’s dose-response effects?

- Analysis Framework :

- Non-linear regression for EC₅₀/IC₅₀ curves.

- Two-way ANOVA for genotype × treatment interactions.

- Bonferroni correction for multiple comparisons in neurotransmitter release assays .

Q. How should conflicting data on this compound’s neuroprotective vs. neurotoxic effects be contextualized?

- Interpretation Strategy :

- Differentiate acute vs. chronic exposure models.

- Assess mitochondrial function (e.g., Seahorse assay) and oxidative stress markers (e.g., ROS, glutathione) to clarify mechanisms.

- Meta-analysis of existing datasets to identify consensus pathways .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Risk Mitigation :

- Use fume hoods for powder handling to prevent inhalation.

- Avoid strong oxidizers and acids due to incompatibility risks .

- Monitor for hypertensive crises in animal models via continuous telemetry .

Propiedades

IUPAC Name |

4-(2-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGWFCGJZKJUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Record name | tyramine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tyramine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71495-67-5 | |

| Record name | Poly(tyramine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71495-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2043874 | |

| Record name | Tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to yellow solid; Sweet meaty aroma | |

| Record name | Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-(4-Hydroxyphenyl)ethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

166 °C @ 2 MM HG | |

| Record name | TYRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER /TYRAMINE HYDROCHLORIDE/, 1 G DISSOLVES IN 10 ML BOILING ALCOHOL, SPARINGLY SOL IN BENZENE, XYLENE, Slightly soluble in water, benzene; soluble in ethanol, xylene, Water solubility = 10.4E+3 mg/L @ 15 °C, 10.4 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol) | |

| Record name | TYRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-(4-Hydroxyphenyl)ethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

CRYSTALS FROM BENZENE OR ALCOHOL, PLATES OR NEEDLES FROM BENZENE, NEEDLES FROM WATER | |

CAS No. |

51-67-2 | |

| Record name | Tyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tyramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ZC7V0OX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TYRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164-165 °C, MP: 269 °C /TYRAMINE HYDROCHLORIDE/, 164 - 165 °C | |

| Record name | TYRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.